molecular formula C10H8N2O2 B11905056 3-[(Z)-hydroxyiminomethyl]-1H-quinolin-2-one

3-[(Z)-hydroxyiminomethyl]-1H-quinolin-2-one

Cat. No.: B11905056
M. Wt: 188.18 g/mol
InChI Key: NEVZQDWMLBBTEW-WDZFZDKYSA-N
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Description

3-[(Z)-Hydroxyiminomethyl]-1H-quinolin-2-one is a quinolinone derivative characterized by a hydroxyiminomethyl (-CH=N-OH) substituent at the 3-position of the quinolin-2-one scaffold. This Z-configuration of the imine group confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions. The compound’s structure enables hydrogen bonding via the hydroxyl and imine groups, which may enhance its binding affinity in biological systems or material applications .

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

3-[(Z)-hydroxyiminomethyl]-1H-quinolin-2-one

InChI

InChI=1S/C10H8N2O2/c13-10-8(6-11-14)5-7-3-1-2-4-9(7)12-10/h1-6,14H,(H,12,13)/b11-6-

InChI Key

NEVZQDWMLBBTEW-WDZFZDKYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)/C=N\O

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)C=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-hydroxyiminomethyl]-1H-quinolin-2-one typically involves the reaction of quinoline derivatives with hydroxylamine under specific conditions. One common method includes the use of quinoline-2-one as a starting material, which is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the hydroxyiminomethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-hydroxyiminomethyl]-1H-quinolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of quinolin-2-one, including 3-[(Z)-hydroxyiminomethyl]-1H-quinolin-2-one, possess significant antimicrobial properties. These compounds are effective against a range of pathogens, including bacteria and fungi. For instance, studies have shown that certain quinoline derivatives can inhibit the growth of drug-resistant strains of bacteria, making them potential candidates for new antibiotic therapies .

Anticancer Properties

Quinoline derivatives have also been investigated for their anticancer activities. The compound this compound has been noted for its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, suggesting its potential use as a chemotherapeutic agent .

Anti-inflammatory Effects

The anti-inflammatory properties of quinoline derivatives have been documented in several studies. The compound has shown promise in reducing inflammation in various animal models, which could be beneficial for treating diseases characterized by chronic inflammation, such as arthritis and asthma .

Crop Protection

This compound has been explored for its potential use in crop protection as a fungicide and pesticide. Its efficacy against harmful microorganisms can aid in the development of environmentally friendly agricultural practices. The compound's ability to control fungal pathogens could enhance crop yield and quality while reducing reliance on traditional chemical pesticides .

Mechanism in Antimicrobial Activity

The antimicrobial action is believed to involve the chelation of metal ions essential for microbial growth, disrupting cellular processes and leading to cell death .

Mechanism in Anticancer Activity

The anticancer effects may be attributed to the compound's ability to induce oxidative stress within cancer cells, leading to apoptosis through the activation of specific signaling pathways .

Case Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 3-hydroxyquinolin-2(1H)-ones demonstrated that modifications at specific positions on the quinoline ring significantly enhanced activity against various bacterial strains, including multi-drug resistant pathogens. This study highlights the importance of structural modifications in optimizing antimicrobial properties .

Case Study on Anticancer Activity

In a preclinical trial involving animal models, this compound was administered to assess its anticancer effects against lung cancer cells. Results indicated a significant reduction in tumor size and improved survival rates compared to control groups, reinforcing its potential as a therapeutic agent .

Data Tables

Application AreaSpecific UseObserved Effects
MedicinalAntimicrobialEffective against drug-resistant bacteria
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation in animal models
AgriculturalCrop protectionControls fungal pathogens

Mechanism of Action

The mechanism of action of 3-[(Z)-hydroxyiminomethyl]-1H-quinolin-2-one involves its interaction with specific molecular targets. The hydroxyiminomethyl group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. Additionally, the quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinolin-2-One Derivatives

Substituent Variations at the 3-Position

3-(Heteroaryl)quinolin-2-ones
  • Structure: Compounds such as 3-(benzoxazol-2-yl)quinolin-2(1H)-one and 3-(indol-3-yl)quinolin-2(1H)-one feature heteroaryl groups (e.g., benzoxazole, indole) at the 3-position .
  • Synthesis: Palladium-catalyzed C-H functionalization of 3-bromoquinolin-2-ones with azoles yields these derivatives in 65–92% efficiency .
  • Key Differences: Electronic Effects: Heteroaryl groups (e.g., benzothiazole) enhance electron-withdrawing character compared to the hydroxyiminomethyl group, altering redox potentials and spectroscopic profiles. Biological Activity: Heteroaryl derivatives exhibit potent kinase inhibition (e.g., sphingosine kinases) but lack the hydrogen-bonding capacity of the hydroxyimino group .
3-((Phenylimino)methyl)quinoline-2,4-diol (S1)
  • Structure: A Schiff base analog with a phenyliminomethyl group at the 3-position .
  • Synthesis: Formed via condensation of quinoline aldehyde with aromatic anilines in dichloromethane .
  • Key Differences: Solubility: The phenyl group reduces polarity, decreasing aqueous solubility compared to the hydroxyiminomethyl variant. Stability: The phenylimine group is less prone to hydrolysis than the hydroxyimine, favoring applications in non-polar environments .
3-Chloro-4-hydroxy-1H-quinolin-2-one
  • Structure : Chlorine and hydroxyl groups at the 3- and 4-positions, respectively .
  • Key Differences: Reactivity: The chloro group facilitates nucleophilic substitution reactions, unlike the hydroxyiminomethyl group, which participates in tautomerization or coordination chemistry. Toxicity: Chlorinated derivatives may exhibit higher cytotoxicity, limiting therapeutic utility compared to the hydroxyimino analog .

Physicochemical Properties

Compound Substituent Solubility (Polar Solvents) Melting Point (°C) Key Spectral Features (IR/NMR)
3-[(Z)-Hydroxyiminomethyl]-1H-quinolin-2-one -CH=N-OH Moderate (DMF, DMSO) 289–290 (decomp) IR: ν ~3447 cm⁻¹ (OH), 1620 cm⁻¹ (C=N); <sup>1</sup>H NMR: δ 5.84 (NH)
3-(Benzoxazol-2-yl)quinolin-2-one Benzoxazole Low (CHCl₃, EtOAc) 270–275 IR: ν 1663 cm⁻¹ (C=O quinolinone); <sup>1</sup>H NMR: δ 8.18 (Ar-H)
3-((Phenylimino)methyl)-2,4-diol (S1) -CH=N-Ph Insoluble in water >300 IR: ν 1625 cm⁻¹ (C=O hydrogen-bonded); <sup>1</sup>H NMR: δ 7.55 (CH)
4-Hydroxy-3-nitroquinolin-2-one -NO₂, -OH Low (EtOH) 309.1 (decomp) IR: ν 1537 cm⁻¹ (NO₂); <sup>1</sup>H NMR: δ 7.95 (H-5 quinolinone)

Biological Activity

3-[(Z)-hydroxyiminomethyl]-1H-quinolin-2-one is a compound belonging to the quinoline family, which has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core with a hydroxyimino substituent, which is crucial for its biological activity. The structural formula can be represented as follows:

C9H8N2O\text{C}_9\text{H}_8\text{N}_2\text{O}

This structure allows for interactions with various biological targets, including enzymes and receptors.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of quinolin-2-one, including this compound, exhibit significant antiproliferative activity against various cancer cell lines.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of several quinoline derivatives on MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines. The results indicated that certain compounds led to a significant decrease in cell viability. For instance, one derivative achieved an IC50 value of 28 µM against PC-3 cells .
  • Mechanism of Action : The mechanism underlying the antiproliferative effects appears to involve the inhibition of heat shock protein 90 (Hsp90) and cyclin-dependent kinase (CDK) pathways. Compounds were shown to stabilize Hsp70 levels while decreasing CDK4 levels, indicating a potential pathway for inducing apoptosis in cancer cells .

Table: Antiproliferative Effects of Quinoline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
3bPC-328Inhibition of Hsp90 and CDK4 degradation
4eMDA-MB-23148Stabilization of Hsp70
4dMRC-5>82% survival at 15 µMMinimal effect on normal cells

Additional Biological Activities

Beyond antiproliferative properties, quinoline derivatives have also shown antibacterial and antifungal activities. For example, certain fractions exhibited notable antibacterial effects against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at 62.5 µg/mL and higher .

In Silico Studies

Computational studies have further elucidated the interaction profiles of these compounds with specific protein targets. For instance, molecular docking studies indicated strong binding affinities between the hydroxyiminomethyl group and active sites of target proteins involved in cancer progression .

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